![molecular formula C19H15NO4 B6525552 2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate CAS No. 1007678-00-3](/img/structure/B6525552.png)

2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

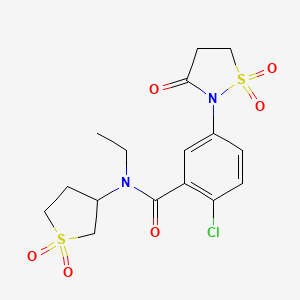

The compound “2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate” is a complex organic molecule. It contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen), and a phenyl ring (a six-membered aromatic ring of carbon atoms). The presence of the methoxy group (-OCH3) and the carboxylate ester group (-COO-) suggest that this compound may have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the introduction of the pyridine and phenyl rings, and the attachment of the methoxy and carboxylate groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple aromatic rings suggests that the compound may have significant resonance stability. The methoxy and carboxylate groups may also contribute to the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the electron-donating methoxy group, as well as the electron-withdrawing carboxylate group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could impact the compound’s solubility in various solvents .Scientific Research Applications

2M4E-PF2C has a variety of scientific research applications. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Furthermore, it has been studied as a potential anti-microbial agent, as it has been shown to inhibit the growth of a variety of bacteria and fungi.

Mechanism of Action

The mechanism of action of 2M4E-PF2C is not fully understood, but it is thought to involve the inhibition of enzymes involved in signal transduction pathways. Specifically, it is thought to inhibit the activity of protein kinase C, which is involved in numerous cellular processes, including cell growth and differentiation. Inhibition of this enzyme is thought to lead to the anti-cancer, anti-inflammatory, and anti-microbial effects of 2M4E-PF2C.

Biochemical and Physiological Effects

2M4E-PF2C has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the growth of a variety of cancer cells, including breast, lung, and prostate cancer cells. In animal models, it has been shown to reduce inflammation and to inhibit the growth of a variety of bacteria and fungi. Furthermore, it has been shown to have anti-oxidant and anti-apoptotic effects in cell cultures.

Advantages and Limitations for Lab Experiments

2M4E-PF2C has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. It is also relatively stable, which means it can be stored for long periods of time without significant degradation. Furthermore, it is relatively non-toxic, which makes it safe to handle. However, 2M4E-PF2C also has some limitations. It is not water soluble, which can make it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in certain laboratory experiments.

Future Directions

There are a number of potential future directions for 2M4E-PF2C. One potential direction is to further investigate its potential as an anti-cancer agent. It has already been shown to inhibit the growth of a variety of cancer cells in vitro, but further research is needed to determine its efficacy in vivo. Additionally, further research is needed to determine its mechanism of action and to identify potential targets for drug development. Furthermore, further research is needed to determine its potential as an anti-inflammatory, anti-microbial, and anti-oxidant agent. Finally, further research is needed to optimize its synthesis and to identify potential solvents for use in laboratory experiments.

Synthesis Methods

2M4E-PF2C can be synthesized using a variety of methods, including the Wittig reaction and the Ullmann reaction. The Wittig reaction involves the reaction of a phosphonium salt and an aldehyde or ketone to form an alkene. The Ullmann reaction involves the reaction of a copper-based catalyst and an aryl halide to form an aryl-aryl bond. Both of these methods can be used to synthesize 2M4E-PF2C, although the Ullmann reaction is more commonly used.

properties

IUPAC Name |

[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-22-18-13-15(5-4-14-8-10-20-11-9-14)6-7-16(18)24-19(21)17-3-2-12-23-17/h2-13H,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTKOHMSEXCCEC-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC=NC=C2)OC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC=NC=C2)OC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]piperidine-1-carboxylate](/img/structure/B6525474.png)

![ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6525482.png)

![2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525501.png)

![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525506.png)

![methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate; oxalic acid](/img/structure/B6525508.png)

![6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-5-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525516.png)

![6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525526.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525545.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525549.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525565.png)